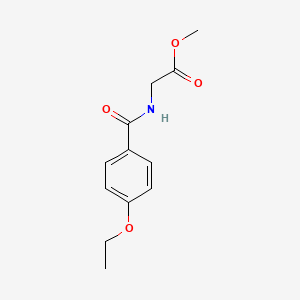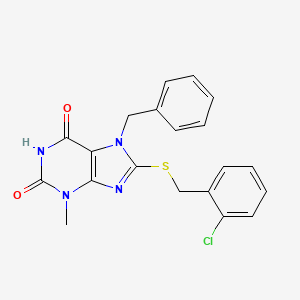
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a complex organic compound with the molecular formula C21H15N5O This compound is notable for its unique structure, which includes an imidazo-phenazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This one-pot process yields the desired compound in 80-85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its coordination with metal ions like uranyl and copper can lead to changes in fluorescence properties, which can be used for imaging and detection purposes . Additionally, its potential anti-inflammatory and anti-tumor activities may involve interactions with specific enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can be compared with other similar compounds, such as:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: This compound has a similar imidazo-phenazine core but differs in the functional groups attached to the core.
Pyrazino(2,3-B)phenazine derivatives: These compounds have a similar phenazine core but differ in the substituents and overall structure.
The uniqueness of this compound lies in its specific structure and the resulting properties, such as its fluorescence and potential biological activities.
Eigenschaften
CAS-Nummer |
114992-02-8 |
|---|---|
Molekularformel |
C21H15N5O |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27) |
InChI-Schlüssel |
UQXOQJJNUHDELV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)




![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
![ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11990729.png)

![7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid](/img/structure/B11990738.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990742.png)
